molecular formula C10H9NO2 B13508594 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one

Cat. No.: B13508594
M. Wt: 175.18 g/mol
InChI Key: QFISJXQBMWJORP-UHFFFAOYSA-N
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Description

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is a synthetically versatile oxazole derivative of significant interest in medicinal chemistry and drug discovery research. Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms within the ring, which serve as privileged scaffolds in the design of biologically active molecules . The 2,3-dihydro-2-oxazoleone (oxazolone) core is a key structural motif that has been extensively utilized in the synthesis of diverse chemical libraries for biological screening. This compound is part of a broad class of heterocycles whose derivatives demonstrate a wide spectrum of potential pharmacological activities. Research into analogous benzoxazole and oxazole compounds has revealed promising antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli , with some studies linking the activity to the inhibition of bacterial DNA gyrase, an essential enzyme absent in higher eukaryotes . Beyond antimicrobial applications, oxazole derivatives are frequently investigated for their anticancer , anti-inflammatory , and antitubercular properties, making them valuable templates for developing new therapeutic agents. Applications: This reagent is primarily used in organic synthesis and medicinal chemistry research as a building block for the construction of more complex molecules. It is suitable for exploring structure-activity relationships (SAR), developing novel heterocyclic compounds, and screening for various biological activities. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-benzyl-1,3-oxazol-2-one

InChI

InChI=1S/C10H9NO2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QFISJXQBMWJORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=COC2=O

Origin of Product

United States

Preparation Methods

Classical Cyclization from α-Amino Acids

One traditional method involves the acylation of α-amino acids followed by intramolecular cyclization with elimination of water to form the oxazolone ring. This method is well-documented and provides a straightforward route to substituted oxazolones.

Step Reagents/Conditions Description
1 DL-α-alkyl-α-amino acid + Acyl chloride Acylation to form intermediate amide
2 Heat or dehydrating agent Cyclization and dehydration to oxazolone

This approach was patented by Shunichi Yamada et al. and is widely used for synthesizing various oxazolone derivatives.

One-Pot Synthesis via 1,2-Azido Alcohols

A more recent method involves the reaction of 1,2-azido alcohols with triphenylphosphine under mild CO2 pressure to form oxazolones through intermediate species. This method offers mild conditions and good yields.

Specific Preparation Methods for 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one

While direct literature on 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is limited, related synthetic methods for 3-substituted oxazolones and benzyl-substituted heterocycles provide valuable insights.

Synthesis via Benzyl Bromide and Amino Alcohols

A common approach to introduce the benzyl group at the 3-position involves the reaction of benzyl halides (e.g., benzyl bromide) with amino alcohol precursors, followed by cyclization to the oxazolone ring.

  • Benzyl bromide reacts with amino alcohol or amino acid derivatives under reflux in solvents like acetone.
  • Base (e.g., triethylamine) is often used to facilitate nucleophilic substitution and ring closure.
  • The reaction proceeds via formation of an intermediate salt, followed by cyclization to yield the 3-benzyl oxazolone.

This method parallels the synthesis of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole derivatives, where benzyl bromide and heterocyclic amines react under reflux in acetone to give high yields (~90%).

Van Leusen Oxazole Synthesis Adaptations

The van Leusen reaction, involving Tosylmethyl isocyanide (TosMIC) and aldehydes or ketones, is a powerful method for constructing oxazole rings. Adaptations of this reaction allow for the synthesis of 3-substituted oxazolones by selecting appropriate benzyl-containing aldehydes and using base-mediated cyclization in refluxing methanol.

  • Suzuki–Miyaura cross-coupling can prepare benzyl-substituted aldehydes.
  • TosMIC reacts with these aldehydes under basic conditions (K2CO3) to form oxazole rings.
  • The method yields oxazole derivatives with benzyl substituents in good to excellent yields.

Lithiation and Acylation Routes

Another approach involves lithiation of oxazolidinone precursors followed by acylation with benzyl-containing acyl chlorides or propiolic acid derivatives. This method allows stereoselective synthesis of oxazolone derivatives with benzyl groups.

  • n-Butyllithium (nBuLi) is used for lithiation at low temperatures.
  • Acylation with benzyl acyl chlorides forms the benzyl-substituted oxazolone.
  • Purification by chromatography yields the target compound with high purity.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Acylation of α-amino acids α-amino acid + acyl chloride, heat 70-90 Simple, well-established Requires pure amino acid precursors
Benzyl bromide substitution Benzyl bromide + amino alcohol, reflux acetone, base ~90 (analogues) High yield, catalyst-free Requires reflux, possible side reactions
Van Leusen reaction Benzyl aldehyde + TosMIC + K2CO3, reflux methanol 75-85 Mild conditions, versatile Multi-step substrate preparation
Lithiation and acylation nBuLi lithiation + benzyl acyl chloride 60-80 Stereoselective, high purity Requires low temperature, air sensitive reagents

Analytical and Characterization Data

Typical characterization of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one includes:

For example, related benzyl-substituted oxazolone analogues show melting points in the range 110–160 °C and IR bands for C=O and C–N bonds consistent with oxazolone structure.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, dihydro derivatives, and other functionalized compounds .

Scientific Research Applications

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one with key analogs and related heterocycles, focusing on structural features, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Modifications CAS Number Molecular Weight Key Applications/Properties Reference
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one C₁₀H₉NO₂ Benzyl group at position 3 Not explicitly listed 175.19 g/mol Pharmaceutical intermediate; building block for organic synthesis
4-(4-Bromophenyl)-2,3-dihydro-1,3-oxazol-2-one C₉H₆BrNO₂ 4-Bromophenyl group at position 4 Not explicitly listed 240.06 g/mol Building block for brominated drug candidates
3-(3-Amino-2-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one C₁₀H₁₂N₂O₃ Amino-hydroxypropyl chain at position 3 Not explicitly listed 208.22 g/mol Potential bioactive moiety with enhanced solubility
3-[2-(1H-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one C₁₂H₁₃N₃O₂ Benzodiazolyl-ethyl chain at position 3 Not explicitly listed 243.26 g/mol Dual heterocyclic system with antimicrobial activity
1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one C₁₂H₁₃N₃O Tetrahydro-pyridinyl group fused to benzimidazole 2147-83-3 215.26 g/mol Pharmaceutical intermediate (e.g., CNS drug candidates)

Key Structural and Functional Differences:

Substituent Effects: The benzyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents like the amino-hydroxypropyl chain in .

Heterocyclic Core Variations: Benzimidazole derivatives (e.g., ) exhibit a larger π-conjugated system, enabling stronger interactions with DNA or proteins compared to oxazolones. Oxazolidinones (e.g., ) feature an additional oxygen atom in the ring, increasing hydrogen-bonding capacity and antimicrobial potency .

Bioactivity: Oxazolone derivatives are primarily used as synthetic intermediates, whereas benzimidazoles and oxazolidinones are directly employed in bioactive molecules (e.g., antifungals, kinase inhibitors) .

Biological Activity

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a benzyl group which enhances its reactivity and facilitates the formation of various derivatives. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The chemical structure of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one can be summarized as follows:

PropertyValue
CAS No. 64843-25-0
Molecular Formula C10H9NO2
Molecular Weight 175.2 g/mol
Purity ≥95%

The biological activity of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. Additionally, it modulates signal transduction pathways through receptor interactions, leading to various biological effects such as anti-cancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one derivatives. For instance, a series of compounds derived from this oxazolone exhibited significant cytotoxic effects against various cancer cell lines. Notably:

  • Compound 14c demonstrated the most potent activity against HepG2 cells with an IC50 value of 0.58 µM , while also showing effectiveness against PANC1 cells with an IC50 of 0.20 µM .

This suggests that modifications to the benzyl group can enhance the anticancer efficacy of the compound.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one have been evaluated for antimicrobial activity. A study found that certain derivatives exhibited promising antibacterial effects against E. coli, indicating their potential as antimicrobial agents .

Study on Anticancer Activity

In a comparative study involving various derivatives of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one:

CompoundCell LineIC50 (µM)
14aPANC14.05
14bPANC10.76
14cHepG20.58
14dHepG20.92

These findings underscore the significance of structural modifications in enhancing biological activity .

Antimicrobial Evaluation

A separate investigation into the antimicrobial properties revealed that specific derivatives displayed effective inhibition against pathogenic bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AE. coli12 µg/mL
Derivative BS. aureus15 µg/mL

This illustrates the broad-spectrum antimicrobial potential of these compounds .

Q & A

Q. What are the established synthetic routes for 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization or substitution reactions using benzyl groups and oxazolone precursors. Key steps include:

  • Benzylation : Reaction of oxazolone derivatives with benzyl halides under basic conditions (e.g., NaH in CH₃CN) to introduce the benzyl moiety .
  • Cyclization : Acid-catalyzed (e.g., trifluoroacetic acid, TFA) or base-mediated ring closure to form the oxazol-2-one scaffold .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by solvent polarity and temperature .

Example Reaction Conditions Table:

StepReagents/ConditionsYield RangeReference
1NaH/CH₃CN, RT, 12h50-70%
2TFA, reflux, 6h60-80%

Q. How is the molecular structure of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for benzyl protons (δ 4.5–5.5 ppm for CH₂) and oxazolone carbonyl (δ 165–175 ppm) .
    • IR : Confirm C=O stretching (~1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Use SHELXL for refinement, ensuring R-factor < 0.08 for high accuracy .
    • Example: A related benzoxazolone derivative showed C=O bond length of 1.21 Å and dihedral angle of 85° between benzyl and oxazolone rings .

Advanced Research Questions

Q. What methodological challenges arise in the crystallographic refinement of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one, and how can SHELXL address them?

Methodological Answer:

  • Challenges :
    • Twinned Data : Common in orthorhombic systems, leading to overlapping reflections.
    • Disorder : Flexible benzyl groups may cause split positions.
  • Solutions :
    • Use SHELXL’s TWIN and BASF commands to model twinning and refine scale factors .
    • Apply ISOR or SIMU restraints to stabilize disordered regions .
    • Validate with R₁ (observed data) and wR₂ (all data) metrics; aim for Δ(wR₂-R₁) < 0.05 .

Q. How can researchers optimize reaction pathways to minimize byproducts in the synthesis of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one?

Methodological Answer:

  • Byproduct Sources :
    • Competing acylation at alternative sites.
    • Oxazolone ring-opening under acidic conditions .
  • Optimization Strategies :
    • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during benzylation .
    • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
    • In-Situ Monitoring : TLC or LC-MS to track intermediate formation and adjust stoichiometry .

Q. How should discrepancies between computational predictions and experimental crystallographic data for this compound be resolved?

Methodological Answer:

  • Root Causes :
    • Conformational Flexibility : Gas-phase DFT calculations may neglect crystal-packing effects.
    • Electron Density Artifacts : Overinterpretation of low-resolution X-ray data .
  • Resolution Workflow :
    • Compare torsional angles from SCXRD with DFT-optimized geometries.
    • Use Hirshfeld Surface Analysis to identify intermolecular interactions (e.g., C–H···O) influencing conformation .
    • Re-refine X-ray data with SHELXL-DIAMOND to visualize electron density maps and validate atom placement .

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